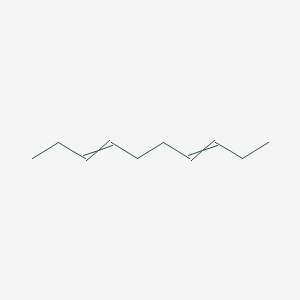![molecular formula C8H7ClN4O2S B8680973 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 18527-41-8](/img/structure/B8680973.png)
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a sulfonylmethyl group attached to a 4-chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with sodium azide to form the corresponding sulfonyl azide.
Cyclization: The sulfonyl azide undergoes cyclization in the presence of a base, such as triethylamine, to form the tetrazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Cycloaddition Reactions: Cycloaddition reactions often require catalysts such as copper or palladium complexes.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, and other derivatives.
Cycloaddition: Formation of new heterocyclic compounds.
Scientific Research Applications
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfonyl and tetrazole groups confer unique reactivity, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole.
5-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a methyl group instead of a chlorine atom.
5-[(4-Bromobenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and tetrazole functional groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom on the benzene ring also influences its reactivity and interactions with other molecules.
Properties
CAS No. |
18527-41-8 |
|---|---|
Molecular Formula |
C8H7ClN4O2S |
Molecular Weight |
258.69 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-1-3-7(4-2-6)16(14,15)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI Key |
WJWZHEFWAFYORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NNN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-N-[1-methyl-3-phenyl-pyrazol-5-yl]benzenesulfonamide](/img/structure/B8680893.png)
![6-Chloro-4-morpholin-4-yl-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8680894.png)



![3-Amino-4-[(3-chloropropyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B8680919.png)

![2-(4'-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8680925.png)





![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
